(1-cyclopropyl-1H-imidazol-2-yl)methanesulfonyl chloride
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Overview
Description
(1-cyclopropyl-1H-imidazol-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H9ClN2O2S and a molecular weight of 220.68 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group attached to an imidazole ring, and a methanesulfonyl chloride functional group. It is primarily used in research and industrial applications due to its reactivity and potential for forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyclopropyl-1H-imidazol-2-yl)methanesulfonyl chloride typically involves the reaction of (1-cyclopropyl-1H-imidazol-2-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
(1-cyclopropyl-1H-imidazol-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Amines: For the formation of sulfonamides.
Alcohols: For the formation of sulfonates.
Thiols: For the formation of sulfonothioates.
Bases: Such as triethylamine or sodium hydroxide, to facilitate substitution or hydrolysis reactions.
Major Products Formed
The major products formed from reactions with this compound include sulfonamides, sulfonates, and sulfonothioates, depending on the nucleophile used in the reaction .
Scientific Research Applications
(1-cyclopropyl-1H-imidazol-2-yl)methanesulfonyl chloride has various scientific research applications, including:
Mechanism of Action
The mechanism of action of (1-cyclopropyl-1H-imidazol-2-yl)methanesulfonyl chloride involves its reactivity with nucleophiles. The methanesulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives . The molecular targets and pathways involved depend on the specific nucleophile and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1-cyclopropyl-1H-imidazol-2-yl)methanesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
(1-cyclopropyl-1H-imidazol-2-yl)methanesulfonate: Similar structure but with a sulfonate group instead of a sulfonyl chloride group.
(1-cyclopropyl-1H-imidazol-2-yl)methanesulfonothioate: Similar structure but with a sulfonothioate group instead of a sulfonyl chloride group.
Uniqueness
The uniqueness of (1-cyclopropyl-1H-imidazol-2-yl)methanesulfonyl chloride lies in its high reactivity and versatility as a reagent in organic synthesis. Its ability to form various derivatives through substitution reactions makes it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C7H9ClN2O2S |
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Molecular Weight |
220.68 g/mol |
IUPAC Name |
(1-cyclopropylimidazol-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H9ClN2O2S/c8-13(11,12)5-7-9-3-4-10(7)6-1-2-6/h3-4,6H,1-2,5H2 |
InChI Key |
OXOQLBUYIXXIHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=CN=C2CS(=O)(=O)Cl |
Origin of Product |
United States |
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